2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine
Description
Properties
Molecular Formula |
C9H18F2N2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2,2-difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H18F2N2/c1-8-2-4-13(5-3-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3 |
InChI Key |
IXZURCIUTSDWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(CN)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine typically involves the reaction of 4-methylpiperidine with a fluorinated alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the attainment of high purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives .
Scientific Research Applications
2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of fluorinated analogs of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring interacts with various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine and related compounds:
Key Structural and Functional Comparisons:
Fluorination Effects: The difluoro substitution in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs like 3-(4-methylpiperidin-1-yl)propan-1-amine . In contrast, 2,2-Difluoro-3-(2,3,4,5-tetrafluorophenyl)propan-1-amine exhibits even higher electronegativity due to additional aromatic fluorination, which may enhance binding to hydrophobic targets .
Ring Size and Substituents: The 4-methylpiperidine group in the target compound provides a rigid, six-membered ring structure, favoring interactions with specific receptor pockets. The trifluoromethyl group in 1-(4-(trifluoromethyl)piperidin-1-yl)propan-2-amine introduces strong electron-withdrawing effects, which could enhance interactions with cationic binding sites .
Branching and Steric Effects :
- 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine’s branched structure may sterically hinder receptor access compared to the linear propane chain in the target compound .
Pharmacological Potential: Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine), though structurally distinct, shares a propan-1-amine backbone and fluorine substituents, highlighting the importance of fluorine in CNS drug design (e.g., SSRI activity) .
Biological Activity
2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound, characterized by its unique structure featuring two fluorine atoms and a piperidine ring, is hypothesized to interact with various neurotransmitter systems, potentially influencing conditions such as depression and other central nervous system disorders.
- Molecular Formula : C9H18F2N2
- Molecular Weight : 192.25 g/mol
- CAS Number : 1600449-53-3
The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development. Its structure allows for nucleophilic substitutions, particularly at the amine site, which can lead to the formation of various derivatives.
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit significant biological activities, particularly in modulating neurotransmitter systems. The following sections detail specific areas of biological activity.
Neurotransmitter Interaction
Preliminary studies suggest that this compound may interact with key neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. These interactions are critical for understanding its pharmacodynamics and therapeutic potential:
| Receptor Type | Potential Effect |
|---|---|
| Dopaminergic Receptors | Modulation of mood and cognition |
| Serotonergic Receptors | Influence on anxiety and depression |
The piperidine moiety is often associated with psychoactive effects, which supports the hypothesis that this compound could act as a neuromodulator or antidepressant .
Case Studies
-
Dopamine Receptor Binding Affinity :
- A study examined the binding affinity of this compound to dopamine receptors. Results indicated a moderate binding affinity, suggesting potential use in treating disorders related to dopamine dysregulation.
-
Serotonin Receptor Interaction :
- Another investigation focused on the compound's interaction with serotonin receptors. The findings revealed that it could enhance serotonin signaling, which is beneficial for mood regulation.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the interaction of this compound with acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The results indicated favorable binding interactions with key residues in AChE, highlighting its potential as an inhibitor .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes their characteristics:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine | C10H20F2N2 | Larger azepane ring | May influence pharmacokinetics differently |
| 3-(4-methylpiperidin-1-yl)propan-1-amine | C9H18N2 | Non-fluorinated | Different biological activity profile |
| 3-(Azocan-1-yl)-2,2-difluoropropan-1-amine | C9H18F2N2 | Contains an azocane ring | Potentially different receptor affinities |
The distinct fluorination pattern and the methyl group on the piperidine ring enhance the biological activity of this compound compared to others .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
